N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide
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Overview
Description
N-Butyl-2-azaspiro[55]undec-8-ene-2-carboxamide is a chemical compound known for its unique spirocyclic structure This compound is part of the azaspiro family, characterized by a nitrogen atom incorporated into a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the butyl and carboxamide groups. One common method includes the cyclization of a suitable precursor containing a nitrogen atom and a reactive alkene. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom or the butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or alkanes.
Scientific Research Applications
N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Azaspiro[5.5]undec-8-ene
- tert-Butyl 1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate
- 1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-ene
Highlighting Uniqueness
N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the butyl group and the carboxamide functionality differentiates it from other azaspiro compounds, making it a valuable compound for various applications.
Properties
CAS No. |
85674-98-2 |
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Molecular Formula |
C15H26N2O |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
N-butyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide |
InChI |
InChI=1S/C15H26N2O/c1-2-3-11-16-14(18)17-12-7-10-15(13-17)8-5-4-6-9-15/h4-5H,2-3,6-13H2,1H3,(H,16,18) |
InChI Key |
JTLZUKHCHSQBNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1CCCC2(C1)CCC=CC2 |
Origin of Product |
United States |
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